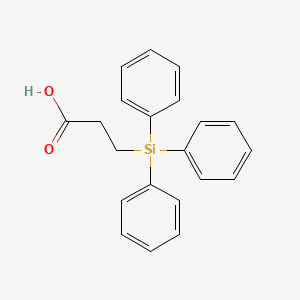

3-(Triphenylsilyl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20O2Si |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

3-triphenylsilylpropanoic acid |

InChI |

InChI=1S/C21H20O2Si/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,23) |

InChI Key |

LNGDLUXGZCZQOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Triphenylsilyl Propanoic Acid and Analogous Organosilicon Carboxylic Acids

Direct Synthetic Routes to β-Silylpropanoic Acids

Direct methods for the synthesis of β-silylpropanoic acids involve the formation of the silicon-carbon bond and the introduction of the carboxylic acid moiety in a concerted or sequential manner on a three-carbon chain.

Carboxylic Acid Functionalization via Silylation Reagents

One of the most direct approaches to 3-(triphenylsilyl)propanoic acid involves the hydrosilylation of acrylic acid or its esters with triphenylsilane (B1312308) (Ph₃SiH). This reaction, typically catalyzed by transition metal complexes, results in the addition of the Si-H bond across the carbon-carbon double bond. The reaction with an acrylic ester is generally preferred to avoid potential side reactions with the acidic proton of acrylic acid. Subsequent hydrolysis of the resulting silyl (B83357) ester yields the desired carboxylic acid.

A typical reaction involves the rhodium-catalyzed hydrosilylation of ethyl acrylate (B77674) with triphenylsilane, followed by acidic or basic hydrolysis of the resulting ester.

Reaction Scheme: Ph₃SiH + CH₂=CHCOOEt → Ph₃SiCH₂CH₂COOEt Ph₃SiCH₂CH₂COOEt + H₂O/H⁺ or OH⁻ → Ph₃SiCH₂CH₂COOH + EtOH

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Rh(PPh₃)₃Cl | Toluene | 80 | 12 | 85 |

| Pt/C | THF | 60 | 24 | 78 |

| [Rh(COD)Cl]₂ | Dichloromethane | 25 | 6 | 90 |

Table 1: Representative catalysts and conditions for the hydrosilylation of ethyl acrylate with triphenylsilane.

Organometallic Approaches in Silicon-Carbon Bond Formation

The formation of a silicon-carbon bond can also be achieved through the use of organometallic reagents. A plausible route to this compound involves the reaction of a triphenylsilyl-containing Grignard reagent, such as triphenylsilylmethyl magnesium chloride (Ph₃SiCH₂MgCl), with a suitable electrophile. While direct carboxylation with CO₂ would lead to 2-(triphenylsilyl)acetic acid, a two-carbon extension can be achieved by reacting the Grignard reagent with ethylene (B1197577) oxide to form 2-(triphenylsilyl)ethanol (B8534129). Subsequent oxidation of the primary alcohol yields the target carboxylic acid.

Reaction Scheme: Ph₃SiCH₂Cl + Mg → Ph₃SiCH₂MgCl Ph₃SiCH₂MgCl + (CH₂)₂O → Ph₃SiCH₂CH₂OMgCl Ph₃SiCH₂CH₂OMgCl + H₃O⁺ → Ph₃SiCH₂CH₂OH Ph₃SiCH₂CH₂OH + [O] → Ph₃SiCH₂CH₂COOH

| Oxidation Reagent | Solvent | Temperature (°C) | Yield (%) |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - 25 | 75 |

| PCC (Pyridinium chlorochromate) | Dichloromethane | 25 | 80 |

| TEMPO/(NaOCl) | Dichloromethane/Water | 0 - 25 | 88 |

Table 2: Common oxidation reagents for the conversion of 2-(triphenylsilyl)ethanol to this compound.

Indirect Synthetic Pathways and Precursor Transformations

Indirect routes involve the synthesis of a precursor molecule already containing the triphenylsilyl group, which is then chemically modified to introduce the propanoic acid side chain.

Derivatization of Silyl-Substituted Alkenes or Alkynes

A versatile indirect method starts with a readily available silyl-substituted alkene, such as triphenylvinylsilane (B98950) (Ph₃SiCH=CH₂). Hydroboration-oxidation of triphenylvinylsilane proceeds with anti-Markovnikov selectivity to afford 2-(triphenylsilyl)ethanol. As described previously, this alcohol can then be oxidized to this compound.

Reaction Scheme: Ph₃SiCH=CH₂ + BH₃·THF → (Ph₃SiCH₂CH₂)₃B (Ph₃SiCH₂CH₂)₃B + H₂O₂/NaOH → Ph₃SiCH₂CH₂OH Ph₃SiCH₂CH₂OH + KMnO₄ → Ph₃SiCH₂CH₂COOH

Alternatively, starting from triphenylsilylacetylene, a two-step hydroboration-oxidation sequence can also lead to the desired product, although this is a less direct approach.

Incorporation of the Triphenylsilyl Moiety through Advanced Coupling Reactions

Modern cross-coupling reactions offer powerful tools for the formation of silicon-carbon bonds. A hypothetical route could involve a palladium-catalyzed coupling reaction between a triphenylsilyl-metal species (e.g., prepared from triphenylsilane) and a suitable 3-halopropanoic acid derivative. For instance, the coupling of a silylborane or silylzinc reagent with an ester of 3-bromopropanoic acid in the presence of a palladium catalyst could furnish the desired carbon skeleton.

Proposed Reaction: Ph₃Si-B(pin) + BrCH₂CH₂COOEt + Pd(0) catalyst → Ph₃SiCH₂CH₂COOEt

While specific examples for the synthesis of this compound via this method are not prevalent in the literature, the general applicability of such coupling reactions suggests its feasibility.

Asymmetric Synthesis Approaches for Chiral Silyl-Substituted Propanoic Acids

The development of asymmetric methods to access chiral β-silylpropanoic acids is of growing importance. The primary strategy involves the use of chiral catalysts in the hydrosilylation of α,β-unsaturated esters. By employing a chiral ligand complexed to a metal center (e.g., rhodium or copper), enantioselective addition of the silyl group can be achieved.

For example, the hydrosilylation of ethyl acrylate with triphenylsilane catalyzed by a rhodium complex bearing a chiral phosphine (B1218219) ligand, such as (R,R)-DIOP or (S)-BINAP, could potentially lead to the formation of an enantioenriched ethyl 3-(triphenylsilyl)propanoate, which upon hydrolysis would yield the chiral acid.

Proposed Asymmetric Hydrosilylation: Ph₃SiH + CH₂=CHCOOEt + [Rh((R,R)-DIOP)]⁺ → (R)-Ph₃SiCH₂CH₂COOEt (enantioenriched)

| Chiral Ligand | Metal | Enantiomeric Excess (ee, %) |

| (R,R)-DIOP | Rh | >90 (predicted) |

| (S)-BINAP | Ru | >95 (predicted) |

| Chiral Ferrocenyl Phosphines | Cu | >90 (predicted) |

Table 3: Predicted enantioselectivities for the asymmetric hydrosilylation of ethyl acrylate based on analogous reactions.

Another potential asymmetric route is the conjugate addition of a silyl nucleophile to an acrylate derivative bearing a chiral auxiliary. The diastereoselective addition, guided by the chiral auxiliary, followed by its removal would provide the enantiomerically enriched this compound.

Reactivity and Mechanistic Investigations of 3 Triphenylsilyl Propanoic Acid

Reactivity of the Triphenylsilyl Group

The triphenylsilyl group, a prominent feature of the molecule, is known for its steric bulk and unique electronic properties. Its reactivity is often characterized by selective cleavage and its influence on neighboring reactive centers.

The silicon-carbon bond in the triphenylsilyl group can be selectively cleaved under specific conditions. This desilylation is most commonly and efficiently achieved using fluoride (B91410) ions, which have a high affinity for silicon. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are frequently employed for this purpose. The reaction proceeds due to the formation of a strong silicon-fluoride bond, which drives the cleavage of the weaker silicon-carbon bond. This selective removal makes the triphenylsilyl group a useful protecting group in multi-step organic syntheses. nih.gov The general mechanism involves the attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate, which then breaks down to release the desilylated organic molecule and the corresponding fluorosilane. The efficiency of this cleavage can be influenced by the solvent and the presence of other functional groups. researchgate.net

The triphenylsilyl group exerts significant electronic and steric effects on the molecule. researchgate.netacs.org Its large size, owing to the three phenyl rings, creates considerable steric hindrance around the silicon atom and the adjacent methylene (B1212753) groups. acs.orgresearchgate.netrsc.org This steric bulk can influence the regioselectivity and stereoselectivity of reactions occurring at or near the carboxylic acid moiety.

Electronically, the silicon atom in the β-position relative to a developing positive charge on a carbon atom exerts a powerful stabilizing influence known as the β-silicon effect or silicon hyperconjugation. chemeurope.com This effect arises from the overlap of the high-energy σ-orbital of the carbon-silicon bond with the empty p-orbital of the carbocation. chemeurope.comscispace.comqub.ac.uk This interaction delocalizes the positive charge, significantly lowering the energy of the cationic intermediate and accelerating reactions that proceed through such species. wikipedia.orgnih.gov The magnitude of this stabilization is substantial, with rate enhancements of up to 10¹² having been observed in some systems. nih.gov For this effect to be maximal, an antiperiplanar arrangement between the C-Si bond and the leaving group is required. wikipedia.org

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a wide array of transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification: 3-(Triphenylsilyl)propanoic acid can be converted to its corresponding esters through various methods, most notably the Fischer-Speier esterification. wikipedia.org This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. pearson.comchemistrysteps.comorganic-chemistry.org The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. byjus.com Due to the reversible nature of the reaction, it is often necessary to use an excess of the alcohol or remove water as it forms to drive the equilibrium towards the product. organic-chemistry.orgbyjus.com

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally ineffective. This is typically achieved using coupling reagents. Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to form a more reactive activated ester and minimize side reactions. peptide.comnih.gov The activated intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. rsc.org Other effective coupling reagents include phosphonium (B103445) salts like PyBOP and uronium salts like HATU. peptide.com

Table 1: Common Coupling Reagents for Amidation

| Reagent Class | Examples | Additives | Byproducts |

| Carbodiimides | DCC, EDC | HOBt, NHS | Ureas |

| Phosphonium Salts | PyBOP, PyAOP | - | Phosphine (B1218219) oxides |

| Uronium Salts | HATU, HBTU, HCTU | - | Tetramethylurea |

The carboxylic acid group of this compound can be reduced to a primary alcohol, 3-(triphenylsilyl)propan-1-ol. A powerful reducing agent is required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. chemguide.co.ukchemistrysteps.commasterorganicchemistry.combyjus.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous or acidic workup to protonate the resulting alkoxide and liberate the alcohol. chemguide.co.uklibretexts.org The mechanism involves the initial deprotonation of the carboxylic acid by the hydride, followed by the addition of hydride to the carbonyl carbon. An aldehyde is formed as an intermediate but is immediately reduced further to the primary alcohol. chemistrysteps.com

The carboxylic acid can be activated to facilitate decarboxylation, a reaction that removes the carboxyl group as carbon dioxide. While traditional decarboxylation often requires harsh conditions, modern methods, particularly those involving photoredox catalysis, allow for milder transformations. nih.govprinceton.eduresearchgate.net In such a pathway, the carboxylic acid can be converted into a reactive intermediate, for example, by forming an N-hydroxyphthalimide ester. nih.gov Under visible light irradiation in the presence of a suitable photocatalyst, this intermediate can undergo single-electron transfer to generate a carboxyl radical, which then readily loses CO₂ to form an alkyl radical. This radical can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org This approach provides a powerful tool for the functionalization of carboxylic acids via decarboxylation under mild conditions. nih.govnih.gov

Reactions of the Propanoic Acid Carbon Backbone

The carbon framework of this compound is amenable to a range of chemical modifications, allowing for the introduction of new functional groups and the formation of complex molecular architectures.

Alpha-Functionalization and Stereoselective Modulations

The carbon atom alpha (α) to the carboxyl group in this compound is a key site for functionalization. The generation of an enolate or its equivalent at this position opens up possibilities for reactions with various electrophiles.

The direct α-functionalization of carboxylic acids can be challenging, often requiring conversion to more reactive derivatives such as esters or the use of specialized directing groups. For instance, palladium-catalyzed β-C(sp³)–H arylation of free aliphatic acids has been achieved using bidentate pyridine-pyridone ligands, a strategy that could potentially be adapted for the functionalization of the carbon backbone of silyl-substituted acids. nih.gov Similarly, Pd(II)-catalyzed β-C(sp³)–H acyloxylation of free carboxylic acids using a mono-N-protected β-amino acid ligand has been reported, offering a pathway to introduce oxygen-containing functionalities. nih.gov

For stereoselective modifications, chiral auxiliaries are often employed. The Evans asymmetric aldol (B89426) reaction, for example, utilizes chiral oxazolidinones to control the stereochemistry of α-functionalization. In the synthesis of related 3-hydroxy-3-arylpropanoic acids, dibutylboron enolates derived from chloroacetyloxazolidinones have been reacted with aldehydes to achieve stereoselective introduction of a hydroxyl group at the β-position, a strategy that could be conceptually applied to the α-position of a pre-formed silylpropanoic acid derivative. nih.gov The diastereoselectivity of such reactions is influenced by the steric and electronic nature of the substituents. nih.gov

The synthesis of α-haloketones and their subsequent reactions with nucleophiles is a well-established method for α-functionalization. nih.gov An analogous α-halogenation of this compound or its ester derivative would yield a versatile intermediate for introducing a variety of functional groups through nucleophilic substitution. The stereoselectivity of such substitutions can be influenced by the choice of chiral nucleophiles or auxiliaries. google.com

| Reaction Type | Reagents/Catalysts | Potential Products | Key Findings |

| α-Arylation | Pd(OAc)₂, Pyridine-pyridone ligand | α-Aryl-3-(triphenylsilyl)propanoic acid | Ligand bite angle is crucial for β-methylene C–H activation in free carboxylic acids. nih.gov |

| α-Acyloxylation | Pd(II), MPAA ligand, TBHP | α-Acyloxy-3-(triphenylsilyl)propanoic acid | Mono-selectivity is observed for acids with multiple α-methyl groups. nih.gov |

| Stereoselective Aldol | Chiral oxazolidinone, Lewis acid | α-(1-Hydroxyalkyl)-3-(triphenylsilyl)propanoic acid | Moderate to good diastereoselectivity can be achieved. nih.gov |

| α-Halogenation | NBS, PBr₃, etc. | α-Halo-3-(triphenylsilyl)propanoic acid | Creates a versatile intermediate for further substitution. nih.gov |

Carbon-Carbon Bond Forming Reactions Involving Silyl (B83357) Enolates and Related Species

Silyl enol ethers, or more specifically for carboxylic acid derivatives, silyl ketene (B1206846) acetals, are highly valuable intermediates for carbon-carbon bond formation. The silyl ketene acetal (B89532) of a 3-(triphenylsilyl)propanoic ester would serve as a soft nucleophile in reactions with a variety of electrophiles.

The formation of silyl ketene acetals from esters is typically achieved by treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) followed by quenching with a silyl halide. The geometry of the resulting silyl ketene acetal can influence the stereochemical outcome of subsequent reactions. msu.edu

These silyl ketene acetals can undergo a range of C-C bond-forming reactions:

Mukaiyama Aldol Reaction: In the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), silyl ketene acetals react with aldehydes and ketones to form β-hydroxy esters. msu.edu The stereoselectivity of this reaction can be controlled by the geometry of the silyl ketene acetal and the choice of chiral auxiliaries or catalysts. msu.edu

Michael Addition: Silyl ketene acetals can participate in Michael additions to α,β-unsaturated carbonyl compounds, providing a route to 1,5-dicarbonyl compounds.

Acylation: Reaction with acyl halides or anhydrides can introduce an acyl group at the α-position, leading to β-keto esters. Enantioselective C-acylation of silyl ketene acetals has been achieved using chiral catalysts. mit.eduharvard.edu

The triphenylsilyl group at the β-position can exert a significant stereodirecting effect in these reactions, potentially through steric hindrance or long-range electronic interactions, influencing the facial selectivity of the incoming electrophile.

| Reactant | Electrophile | Catalyst/Promoter | Product Type |

| Silyl ketene acetal of 3-(triphenylsilyl)propanoate | Aldehyde/Ketone | TiCl₄ | β-Hydroxy ester |

| Silyl ketene acetal of 3-(triphenylsilyl)propanoate | α,β-Unsaturated Ketone | Lewis Acid | γ-Keto ester |

| Silyl ketene acetal of 3-(triphenylsilyl)propanoate | Acyl Fluoride | Chiral Thiourea Catalyst | α-Acyl-α-aryl lactone |

Computational and Theoretical Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the structures of transient species and the energetic profiles of reaction pathways.

Elucidation of Transition States and Intermediates

Understanding the structure and energy of transition states and intermediates is fundamental to rationalizing and predicting the outcomes of chemical reactions. For the reactions of this compound, computational methods like Density Functional Theory (DFT) can be employed to model these transient species.

In the context of the Mukaiyama aldol reaction involving the silyl ketene acetal of a 3-(triphenylsilyl)propanoate, computational studies could elucidate the structure of the key transition state. This would likely involve a six-membered ring-like structure incorporating the Lewis acid, the aldehyde, and the silyl ketene acetal. msu.edu The stereochemical outcome (e.g., syn vs. anti selectivity) is determined by the relative energies of the different diastereomeric transition states. The bulky triphenylsilyl group would play a crucial role in dictating the preferred geometry of this transition state assembly.

For reactions involving electrophilic attack on the enolate, the transition state can be modeled to understand the factors controlling regioselectivity and stereoselectivity. The concept of the transition state as a point of highest energy on the reaction coordinate is central to these studies. youtube.combath.ac.uk Computational methods can map the entire potential energy surface, identifying saddle points that correspond to transition states. bath.ac.uk

Electronic Structure and Reactivity Correlations in Organosilicon Systems

The electronic properties of the triphenylsilyl group are a key determinant of the reactivity of this compound. The silicon atom can influence the adjacent carbon atoms through a combination of inductive and hyperconjugative effects.

The β-silicon effect is a well-documented phenomenon where a silicon atom at a β-position to a developing positive charge provides significant stabilization. wikipedia.org This is due to hyperconjugation between the C-Si σ-bonding orbital and the empty p-orbital of the carbocation. While the reactions of the propanoic acid backbone discussed here primarily involve carbanionic or enolate intermediates, the electronic influence of the silyl group is still significant. The triphenylsilyl group is generally considered to be electron-donating through hyperconjugation and can also exhibit π-acceptor properties via its σ* orbitals. wikipedia.org

DFT calculations can be used to probe the electronic structure of this compound and its derivatives. researchgate.netchemrxiv.org Key parameters that can be calculated include:

Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's nucleophilic and electrophilic character, respectively.

Natural Bond Orbital (NBO) Analysis: This analysis can quantify charge distribution and orbital interactions, providing a detailed picture of bonding and hyperconjugative effects.

Conceptual DFT Descriptors: Reactivity indices such as chemical potential, hardness, softness, and Fukui functions can be calculated to predict the most reactive sites within the molecule. researchgate.netnih.govnih.gov Studies on related silyl enol ethers have used these descriptors to understand their nucleophilic reactivity. researchgate.net

By correlating these calculated electronic properties with experimentally observed reactivity, a deeper understanding of the role of the triphenylsilyl group in modulating the chemical behavior of the propanoic acid chain can be achieved.

| Computational Method | Information Gained | Relevance to this compound | | --- | --- | --- | --- | | Density Functional Theory (DFT) | Optimized geometries, reaction energies, vibrational frequencies | Predicts stable conformations and energetic feasibility of reaction pathways. | | Transition State Search | Structures and energies of transition states | Elucidates the stereochemical and regiochemical outcomes of reactions. bath.ac.ukumw.edu | | Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions | Quantifies the electronic influence of the triphenylsilyl group. | | Conceptual DFT | Reactivity indices (hardness, softness, Fukui functions) | Predicts the most reactive sites for nucleophilic or electrophilic attack. researchgate.netnih.govnih.gov |

Advanced Synthetic Applications of 3 Triphenylsilyl Propanoic Acid Derivatives

The Triphenylsilyl Group as a Strategic Protecting Group

The triphenylsilyl (TPS) group, a key component of 3-(triphenylsilyl)propanoic acid, serves as a robust and sterically demanding protecting group for various functionalities, most notably alcohols. msu.educhemicalbook.com Its considerable stability, particularly towards acidic hydrolysis where it is approximately 400 times more stable than the more common trimethylsilyl (B98337) (TMS) group, makes it a valuable tool in multi-step syntheses. msu.educhemicalbook.com

Orthogonal Protection Schemes in Complex Molecule Synthesis

A cornerstone of modern synthetic strategy is the concept of orthogonal protection, which allows for the selective deprotection of one functional group in the presence of others. ru.nlbham.ac.uk The triphenylsilyl group plays a crucial role in such schemes due to its distinct cleavage conditions. While many silyl (B83357) ethers are labile to fluoride (B91410) ions, the triphenylsilyl group exhibits unique reactivity profiles that can be exploited for selective removal.

The utility of the triphenylsilyl group in orthogonal protection strategies has been demonstrated in the synthesis of complex molecules like the epothilones. agroipm.cn In these syntheses, the triphenylsilyl ether's stability to conditions used to cleave other protecting groups, such as tert-butyldimethylsilyl (TBS) ethers, allows for a stepwise deprotection sequence, a critical aspect of assembling intricate molecular frameworks. agroipm.cn This orthogonality is essential for the synthesis of highly branched oligosaccharides and in solid-phase peptide synthesis, where multiple protecting groups are employed and must be removed in a specific order. nih.govresearchgate.net

Regioselective and Stereoselective Control in Organic Transformations

The steric bulk of the triphenylsilyl group can be strategically employed to direct the outcome of chemical reactions, influencing both regioselectivity and stereoselectivity. masterorganicchemistry.comquora.comyoutube.com Regioselectivity refers to the preferential reaction at one site over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. masterorganicchemistry.comquora.comslideshare.net

In carbohydrate chemistry, for instance, the selective protection of hydroxyl groups is a significant challenge due to their similar reactivity. The use of bulky silyl groups can direct acylation or other modifications to less sterically hindered positions, thereby achieving a high degree of regiocontrol. researchgate.net Similarly, the stereochemical outcome of a reaction can be influenced by the presence of a bulky triphenylsilyl group, which can block one face of a molecule, forcing an incoming reagent to attack from the less hindered side. This principle is fundamental in achieving high diastereoselectivity in various addition and cyclization reactions.

This compound as a Versatile Synthetic Building Block

Beyond the protective role of its silyl moiety, this compound itself is a valuable precursor for the synthesis of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a stable silyl group, allows for a diverse range of chemical transformations.

Precursor to Highly Functionalized Organic Molecules

Organosilicon compounds are increasingly recognized as crucial building blocks for a variety of valuable organic molecules. researchgate.net this compound can be derivatized at its carboxylic acid terminus to introduce a wide array of functional groups. For example, conversion to the corresponding acid chloride, ester, or amide opens up a plethora of synthetic possibilities, allowing for its incorporation into larger and more complex structures. The silicon-carbon bond within the molecule is notably stable, allowing for extensive chemical manipulation of the propanoic acid chain without cleavage of the triphenylsilyl group. wikipedia.org

Role in the Construction of Carbon Skeletons

The construction of carbon skeletons is a central theme in organic synthesis. libretexts.orgpharmacy180.comlibretexts.org Silyl-substituted building blocks can participate in a variety of carbon-carbon bond-forming reactions. For instance, derivatives of this compound could potentially be employed in reactions such as aldol (B89426) additions or Michael additions, where the silyl group can influence the stereochemical course of the reaction. nih.gov The ability to form new carbon-carbon bonds is fundamental to the synthesis of complex natural products and other medicinally relevant compounds. nih.govacs.org The strategic placement of the triphenylsilyl group can facilitate the construction of intricate carbon frameworks with a high degree of control.

Catalytic Applications and Ligand Design in Organosilicon Chemistry

The influence of organosilicon compounds extends into the realm of catalysis, where they can act as ligands for metal catalysts or, in some cases, as catalysts themselves. researchgate.netiust.ac.ir The electronic and steric properties of the triphenylsilyl group can be harnessed to modulate the reactivity and selectivity of catalytic systems.

While specific catalytic applications involving this compound derivatives are not extensively documented in the provided search results, the broader field of organosilicon chemistry offers insights into potential roles. The phenyl groups attached to the silicon atom can be functionalized to create multidentate ligands capable of coordinating with transition metals. The steric bulk of the triphenylsilyl moiety can create a specific coordination environment around a metal center, influencing the outcome of catalytic reactions such as hydrosilylation, cross-coupling, and polymerization. wikipedia.org The development of chiral organosilicon ligands is a particularly active area of research, aiming to achieve high enantioselectivity in asymmetric catalysis.

Silyl-Substituted Carboxylic Acids in Chiral Catalysis (e.g., as Ligands or Chiral Auxiliaries)

In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and materials science industries. Chiral auxiliaries and ligands are powerful tools employed to control the stereochemical outcome of a chemical reaction. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed. nih.gov This strategy allows for the synthesis of complex molecules with a high degree of enantiopurity. nih.gov

While direct applications of this compound as a chiral auxiliary are not extensively documented, the closely related isomer, 3,3,3-triphenylpropionic acid, and its derivatives have been studied for their role in inducing chirality. These compounds operate through a "bevel-gear" mechanism of chirality induction, a concept that has been established for other bulky triphenylmethyl (trityl) and triphenylsilyl containing molecules. nih.gov In this model, the bulky triphenyl group acts like a set of gears, sterically directing the approach of reagents to the reactive center of the molecule to which it is attached.

When derivatives of 3,3,3-triphenylpropionic acid are used, the triphenylmethyl group creates a rigid and well-defined chiral environment. nih.gov By attaching a chiral alcohol or amine to the carboxylic acid function of 3,3,3-triphenylpropionic acid, a chiral auxiliary is formed. The inherent chirality of the attached molecule, combined with the conformational bias imposed by the bulky triphenylmethyl group, allows for the transfer of chirality during subsequent chemical transformations. nih.gov The effectiveness of this chirality transfer can be analyzed using techniques like Electronic Circular Dichroism (ECD) spectroscopy, which correlates the observed spectra with the dominant conformation of the chiral derivative in solution. nih.gov

The principle of using such bulky silyl-substituted carboxylic acids relies on creating a sterically demanding environment that allows for facial differentiation on a prochiral center. The triphenylsilyl or triphenylmethyl moiety, with its three phenyl rings arranged in a propeller-like fashion, effectively shields one face of the reactive molecule, forcing an incoming reagent to attack from the less hindered face. This leads to a high diastereoselectivity in the products formed. After the desired stereocenter has been created, the auxiliary can be cleaved from the product, ideally to be recovered and reused. nih.gov

Organosilicon-Based Catalytic Systems for Specific Transformations

Organosilicon compounds have emerged as versatile and effective catalysts for a variety of specific organic transformations. Their unique electronic properties and the ability of silicon to form hypervalent species are key to their catalytic activity. soci.org While catalytic systems based specifically on this compound are not widely reported, a closely related class of compounds, triarylsilanols, have been identified as the first examples of silicon-centered molecular catalysts for the direct amidation of carboxylic acids. nih.govnih.gov

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine, is a fundamental reaction in organic chemistry. Traditionally, this transformation requires stoichiometric activating agents, but the development of catalytic systems is a significant advancement. nih.gov Research has shown that triarylsilanols can effectively catalyze this reaction, with their catalytic activity being tunable by altering the electronic properties of the aryl substituents. nih.gov

A study involving a range of electronically differentiated triarylsilanols in a model amidation reaction demonstrated that catalysts bearing electron-withdrawing groups on the phenyl rings exhibit enhanced activity. researchgate.net For instance, tris(p-haloaryl)silanols were found to be more active catalysts than the parent triphenylsilanol. nih.govnih.gov This suggests that the Lewis acidity of the silicon center plays a crucial role in the catalytic cycle. The proposed mechanism involves the formation of a triaryl silyl ester as a key intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide product. nih.gov

The catalytic performance of various triarylsilanols highlights the potential for designing sophisticated organosilicon-based catalytic systems. The data below, derived from a model amidation reaction, illustrates the impact of electronic effects on catalytic efficiency.

| Catalyst (Triarylsilanol) | Substituent on Phenyl Ring | Conversion (%) after 1h | Catalyst Integrity |

|---|---|---|---|

| Triphenylsilanol | -H | 25 | No decomposition detected |

| Tris(p-tolyl)silanol | -CH3 | 18 | No decomposition detected |

| Tris(p-fluorophenyl)silanol | -F | 36 | Slight decomposition |

| Tris(p-chlorophenyl)silanol | -Cl | 41 | Moderate decomposition |

| Tris(p-bromophenyl)silanol | -Br | 42 | Moderate decomposition |

This tunability and the mechanistic insights gained from these studies pave the way for the development of more advanced and efficient organosilicon catalysts for a wide range of chemical transformations. nih.govresearchgate.net The principles demonstrated with triarylsilanols could potentially be extended to other organosilicon scaffolds, including those derived from silyl-substituted carboxylic acids, for targeted catalytic applications.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Silylpropanoic Acids

The traditional synthesis of silylpropanoic acids, including 3-(triphenylsilyl)propanoic acid, often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. The future of its synthesis lies in the development of greener and more efficient methodologies.

One promising avenue is the application of hydrosilylation , an atom-economical reaction where a silicon-hydride bond is added across a carbon-carbon double bond. researchgate.netwikipedia.org For the synthesis of this compound, this would involve the reaction of triphenylsilane (B1312308) with acrylic acid or its esters, ideally catalyzed by earth-abundant and non-toxic metals. mdpi.com Current research in organosilicon chemistry is focused on replacing precious metal catalysts (like platinum and rhodium) with more sustainable alternatives. mdpi.com

Another key area is the advancement of direct synthesis methods. The Müller-Rochow process, a cornerstone of industrial organosilicon chemistry, could be adapted for the synthesis of functionalized silanes. mdpi.comresearchgate.net While traditionally used for producing methylchlorosilanes, research into chlorine-free direct synthesis pathways using alcohols is a significant step towards greener processes. mdpi.comresearchgate.net The direct reaction of silicon with functionalized organic halides or other precursors under catalytic conditions could provide a more direct and sustainable route to silylpropanoic acids.

The principles of green chemistry are central to these future synthetic endeavors. mdpi.comdntb.gov.ua This includes the use of safer solvents, minimizing waste, and designing energy-efficient processes. The development of catalytic systems that operate under milder conditions and the use of renewable starting materials will be crucial.

Table 1: Comparison of Synthetic Methodologies for Silylpropanoic Acids

| Methodology | Advantages | Challenges | Future Research Focus |

|---|---|---|---|

| Traditional Synthesis | Well-established procedures. | Often multi-step, potential for hazardous reagents and byproducts. | Optimization to reduce waste and improve safety. |

| Catalytic Hydrosilylation | Atom-economical, potentially fewer steps. researchgate.netwikipedia.org | Often relies on precious metal catalysts. mdpi.com | Development of earth-abundant metal catalysts, catalyst recycling. mdpi.com |

| Direct Synthesis | Potentially the most direct and cost-effective route. mdpi.comresearchgate.net | High temperatures and pressures, selectivity can be an issue. mdpi.com | Chlorine-free processes, improved catalysts for higher selectivity. mdpi.comresearchgate.net |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. dntb.gov.ua | Developing highly efficient and selective green catalysts can be challenging. | Use of biomass-derived starting materials, solvent-free reactions. mdpi.com |

Exploration of Unprecedented Reactivity Patterns and Synthetic Applications

The unique electronic and steric properties of the triphenylsilyl group can be exploited to uncover novel reactivity patterns for this compound. The silicon atom can influence the reactivity of the carboxylic acid moiety and the adjacent carbon-carbon bonds in ways that are not yet fully understood.

Future research will likely focus on the activation of the Si-C bond . While typically stable, the silicon-carbon bond can be cleaved under specific conditions, opening up new synthetic transformations. nih.gov This could involve the use of fluoride (B91410) ions or other nucleophiles to generate a carbanion at the 3-position, which could then be used in carbon-carbon bond-forming reactions.

The triphenylsilyl group can also act as a steric directing group , influencing the stereochemical outcome of reactions at the propanoic acid backbone. This could be particularly useful in asymmetric synthesis. Furthermore, the silyl (B83357) group can be a precursor to other functional groups. For instance, oxidation of the Si-C bond can lead to the formation of a hydroxyl group, providing a route to 3-hydroxypropanoic acid derivatives.

The carboxylic acid functionality itself can be used as a handle for a variety of transformations, leading to the synthesis of novel esters, amides, and other derivatives with the bulky triphenylsilyl group, which may impart unique solubility and stability properties. mnstate.edu The interplay between the silyl group and the carboxylic acid opens up possibilities for designing novel building blocks for complex molecule synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and the potential for high-throughput screening of reaction conditions. thieme-connect.de The synthesis of this compound and its derivatives is well-suited for this transition.

Flow chemistry can enable the safe handling of reactive intermediates and reagents that might be problematic in large-scale batch reactors. thieme-connect.de For example, reactions involving highly exothermic steps or unstable compounds can be performed with greater control in the small, well-mixed environment of a flow reactor. This could be particularly relevant for exploring novel, high-energy reaction pathways.

Automated synthesis platforms can be integrated with flow reactors to rapidly optimize reaction conditions and synthesize libraries of this compound derivatives. nih.gov This high-throughput approach can accelerate the discovery of new compounds with interesting properties and applications. The automated synthesis of carboxylic acids and their derivatives is an active area of research that can be directly applied to this system. nih.gov

Table 2: Advantages of Integrating Modern Synthesis Technologies

| Technology | Key Advantages for Silylpropanoic Acid Synthesis |

|---|---|

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, potential for telescoping reactions. thieme-connect.de |

| Automated Synthesis | High-throughput screening of catalysts and conditions, rapid library synthesis for structure-activity relationship studies. nih.gov |

Interdisciplinary Research Opportunities in Materials Science and Medicinal Chemistry (from a synthetic perspective)

The unique combination of a bulky, hydrophobic triphenylsilyl group and a polar carboxylic acid functionality makes this compound an intriguing building block for applications in materials science and medicinal chemistry.

In materials science , the triphenylsilyl group can impart desirable properties such as thermal stability, hydrophobicity, and specific refractive indices to polymers and other materials. nih.gov The carboxylic acid group provides a convenient anchor point for incorporating this moiety into polymer backbones or onto surfaces. Future synthetic research could focus on creating novel monomers based on this compound for the development of advanced materials with tailored properties. For example, silyl-containing polymers are known for their use as gas-permeable membranes and in photolithography.

From a medicinal chemistry perspective, the incorporation of silicon into drug candidates can significantly alter their metabolic stability, lipophilicity, and other pharmacokinetic properties. acs.orgnih.gov While the triphenylsilyl group itself may be too bulky for many applications, this compound can serve as a scaffold for the synthesis of smaller, more drug-like organosilicon compounds. acs.org The carboxylic acid can be derivatized to create a wide range of amides and esters, which are common functional groups in pharmaceuticals. nih.govnih.gov Synthetic chemists can explore the use of this compound as a starting material for creating libraries of novel organosilicon compounds for biological screening. The silyl group can also be used as a bioisostere for other chemical groups, potentially leading to new drugs with improved properties. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Triphenylsilyl)propanoic acid with high purity?

- Methodological Approach :

- Silylation Reactions : Use triphenylsilyl chloride or related silylating agents under anhydrous conditions. Protect the carboxylic acid group (e.g., as an ester) to prevent side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and elemental analysis .

- Characterization : Validate structure using H NMR (δ 7.5–7.7 ppm for triphenylsilyl aromatic protons), C NMR (carboxylic acid C=O at ~170 ppm), and FT-IR (broad O-H stretch at 2500–3000 cm if acidic proton remains) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Si NMR to confirm silyl group integrity (chemical shifts typically -10 to +30 ppm for triphenylsilyl derivatives). Combine with H and C NMR for full structural elucidation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M-H]) and fragmentation patterns. ESI-MS in negative ion mode is preferred for carboxylic acids .

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm) and Si-Ph bonds (C-Si stretches ~700–800 cm) .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Solubility :

- Polar Solvents : Limited solubility in water; moderate solubility in DMSO or DMF (~1–5 mg/mL). Better solubility in dichloromethane or THF due to the hydrophobic triphenylsilyl group .

- Stability :

- Storage : Store under inert gas (N/Ar) at 2–8°C in airtight containers. Avoid prolonged exposure to moisture to prevent hydrolysis of the silyl group .

Advanced Research Questions

Q. How does the triphenylsilyl group modulate the acidity and reactivity of the propanoic acid moiety?

- Electronic Effects :

- The electron-withdrawing nature of the silyl group increases the acidity of the carboxylic acid (pKa ~2–3, compared to ~4.8 for unsubstituted propanoic acid). This enhances reactivity in nucleophilic acyl substitutions .

- Steric Effects :

- The bulky triphenylsilyl group may hinder reactions at the β-position, directing reactivity toward the carboxylic acid. Computational studies (DFT) can quantify steric and electronic contributions .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they resolved?

- Challenges :

- Matrix Interference : Lipophilic triphenylsilyl group binds to proteins/lipids, requiring solid-phase extraction (C18 columns) or liquid-liquid partitioning (ethyl acetate) .

- Detection Sensitivity : Use LC-MS/MS with a deuterated internal standard (e.g., d-triphenylsilylpropanoic acid) to improve quantification accuracy. Optimize MRM transitions for low detection limits (~nM) .

Q. How can contradictions in reported bioactivity data for silylated propanoic acids be systematically addressed?

- Experimental Design Considerations :

- Concentration Range : Bioactivity (e.g., enzyme inhibition) may vary nonlinearly with concentration. Test multiple concentrations (0.1–100 µM) to identify dose-response relationships .

- Metabolic Stability : Assess compound stability in biological media (e.g., plasma, liver microsomes). Phase II metabolites (e.g., glucuronides/sulfates) may alter activity .

- Data Harmonization :

- Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Meta-analyses of published data can resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.